molecular formula C15H12N4OS B7152530 2-methyl-3-pyridin-2-yl-N-(1,3,4-thiadiazol-2-yl)benzamide

2-methyl-3-pyridin-2-yl-N-(1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B7152530
M. Wt: 296.3 g/mol
InChI Key: IRKMNOJEMWQCKI-UHFFFAOYSA-N
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Description

2-methyl-3-pyridin-2-yl-N-(1,3,4-thiadiazol-2-yl)benzamide is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a pyridine ring, a thiadiazole ring, and a benzamide moiety, making it a versatile molecule for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-pyridin-2-yl-N-(1,3,4-thiadiazol-2-yl)benzamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Coupling with Pyridine Derivative: The thiadiazole intermediate is then coupled with a pyridine derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Formation of Benzamide Moiety:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-pyridin-2-yl-N-(1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-methyl-3-pyridin-2-yl-N-(1,3,4-thiadiazol-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or analgesic agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 2-methyl-3-pyridin-2-yl-N-(1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-3-pyridin-2-yl-N-(1,3,4-thiadiazol-2-yl)benzamide: Unique due to its specific combination of pyridine, thiadiazole, and benzamide moieties.

    2-methyl-3-pyridin-2-yl-N-(1,3,4-thiadiazol-2-yl)benzene: Lacks the amide group, resulting in different chemical and biological properties.

    3-pyridin-2-yl-N-(1,3,4-thiadiazol-2-yl)benzamide: Similar structure but without the methyl group, which may affect its reactivity and interactions.

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the methyl group, pyridine ring, thiadiazole ring, and benzamide moiety allows for diverse interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-methyl-3-pyridin-2-yl-N-(1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4OS/c1-10-11(13-7-2-3-8-16-13)5-4-6-12(10)14(20)18-15-19-17-9-21-15/h2-9H,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRKMNOJEMWQCKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C(=O)NC2=NN=CS2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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